molecular formula C8H10BNO3 B13468935 (5-(Allyloxy)pyridin-3-yl)boronic acid

(5-(Allyloxy)pyridin-3-yl)boronic acid

Cat. No.: B13468935
M. Wt: 178.98 g/mol
InChI Key: QIJVIQXLZVWVNC-UHFFFAOYSA-N
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Description

(5-(Allyloxy)pyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative featuring an allyloxy substituent at the 5-position of the pyridine ring. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners.

Properties

Molecular Formula

C8H10BNO3

Molecular Weight

178.98 g/mol

IUPAC Name

(5-prop-2-enoxypyridin-3-yl)boronic acid

InChI

InChI=1S/C8H10BNO3/c1-2-3-13-8-4-7(9(11)12)5-10-6-8/h2,4-6,11-12H,1,3H2

InChI Key

QIJVIQXLZVWVNC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)OCC=C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(prop-2-en-1-yloxy)pyridin-3-yl]boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromopyridine and prop-2-en-1-ol.

    Formation of Prop-2-en-1-yloxy Group: The prop-2-en-1-ol is reacted with 3-bromopyridine under basic conditions to form 5-(prop-2-en-1-yloxy)pyridine.

    Borylation: The 5-(prop-2-en-1-yloxy)pyridine is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of [5-(prop-2-en-1-yloxy)pyridin-3-yl]boronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(prop-2-en-1-yloxy)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides, inert atmosphere, elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Biaryl or Styrene Derivatives: Formed from Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed from oxidation reactions.

    Substituted Pyridines: Formed from nucleophilic substitution.

Scientific Research Applications

[5-(prop-2-en-1-yloxy)pyridin-3-yl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [5-(prop-2-en-1-yloxy)pyridin-3-yl]boronic acid depends on the specific reaction or application:

    Suzuki-Miyaura Coupling: The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide.

    Oxidation: The boronic acid group is converted to a phenol through the action of an oxidizing agent.

    Substitution: The prop-2-en-1-yloxy group is displaced by a nucleophile, forming a new substituted pyridine.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural variations among pyridinyl boronic acids arise from substituents at the 3- and 5-positions. Below is a comparative analysis:

Compound Name (CAS) Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Electronic Effect of Substituent Key Applications/Notes
(5-(Allyloxy)pyridin-3-yl)boronic acid Allyloxy (–O–CH₂–CH=CH₂) C₈H₁₀BNO₃ 194.98 (calculated) Electron-donating (via oxygen) Suzuki couplings; potential for allyl-group functionalization post-coupling.
(5-(1-Hydroxyethyl)pyridin-3-yl)boronic acid (1416500-72-5) 1-Hydroxyethyl (–CH₂–CH₂OH) C₇H₁₀BNO₃ 166.97 Electron-donating (hydroxyl) Discontinued; possible stability or synthesis challenges.
(5-Trifluoromethylpyridin-3-yl)boronic acid (947533-51-9) Trifluoromethyl (–CF₃) C₆H₅BF₃NO₂ 190.92 Strongly electron-withdrawing Enhanced electrophilicity for couplings with electron-rich partners.
(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid (875781-62-7) Ethoxycarbonyl (–CO₂Et) C₈H₁₁BClNO₄ 231.45 (hydrochloride) Electron-withdrawing Used in synthesizing heteroarylpyrimidines; ester group allows further derivatization.
(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid (913835-99-1) tert-Butylcarbamoyl (–CONH-tBu) C₁₀H₁₆BN₂O₃ 223.04 Steric hindrance dominates Potential use in constrained geometries; discontinued.
(5-(Methoxymethyl)pyridin-3-yl)boronic acid (200204-95-1) Methoxymethyl (–CH₂–O–Me) C₇H₁₀BNO₃ 166.97 Electron-donating Improved solubility in polar solvents.

Reactivity in Cross-Coupling Reactions

  • Electron-donating groups (e.g., allyloxy, methoxymethyl) increase the electron density of the pyridine ring, enhancing reactivity toward electrophilic aryl halides. For example, fluoropyridinyl boronic acids (e.g., (6-fluoropyridin-3-yl)boronic acid in ) are used to synthesize fluorinated heterocycles .
  • Electron-withdrawing groups (e.g., –CF₃, –CO₂Et) improve stability and facilitate couplings with electron-deficient partners. The trifluoromethyl derivative () is particularly valuable in pharmaceutical synthesis for its metabolic stability .

Physical Properties and Stability

  • Solubility: Methoxymethyl and hydroxyethyl derivatives () exhibit higher solubility in polar solvents (e.g., water, ethanol) due to their hydrophilic substituents .
  • Boroxine formation: Boronic acids often equilibrate with boroxines (cyclic trimers). notes a 1:1 mixture of boronic acid and boroxine for a related compound, suggesting similar equilibria may occur for this compound .

Key Research Findings

  • Yield variations : Synthesis of (6-(((trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)pyridin-3-yl)boronic acid achieved 85% yield (), while tert-butylcarbamoyl derivatives () were discontinued, possibly due to lower yields or purification challenges .
  • Heterocycle synthesis: Fluoropyridinyl boronic acids () are widely used to construct fluorinated pyrimidines and thienopyridines, critical in drug discovery .
  • Computational support : Studies on imidazopyridine GSK-3β inhibitors () highlight the role of boronic acids in medicinal chemistry, though specific data on allyloxy derivatives are lacking .

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